3-Amino-3-methylpyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-methylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylpyrrolidin-2-one hydrochloride typically involves the reaction of 3-methylpyrrolidin-2-one with an appropriate amine source under controlled conditions. One common method involves the use of methylamine as the amine source. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
3-Amino-3-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in medicinal chemistry.
Pyrrolidinone: The parent compound of 3-Amino-3-methylpyrrolidin-2-one, known for its diverse biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl and amino groups, used in asymmetric synthesis.
Uniqueness
3-Amino-3-methylpyrrolidin-2-one hydrochloride is unique due to the presence of both an amino group and a methyl group on the pyrrolidinone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
3-Amino-3-methylpyrrolidin-2-one hydrochloride, also known as (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Research indicates that it may modulate the activity of certain enzymes and receptors involved in neurological processes. Its potential neuroprotective effects have been highlighted in studies focusing on its role as a building block in pharmaceutical synthesis.
Biological Activities
1. Neuroprotective Effects
- Studies have suggested that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound may exert these effects through modulation of neurotransmitter release and inhibition of neuroinflammatory pathways.
2. Antimicrobial Properties
- Preliminary investigations indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics or antimicrobial agents.
3. Anticancer Potential
- The compound has been explored for its anticancer properties, particularly in relation to its ability to inhibit specific cancer cell lines. Research is ongoing to determine its efficacy against various types of tumors.
Table 1: Comparative Biological Activity
Activity Type | Observations | References |
---|---|---|
Neuroprotective | Modulation of neurotransmitter systems; potential use in neurodegenerative conditions | |
Antimicrobial | Preliminary evidence suggests effectiveness against certain bacterial strains | |
Anticancer | Inhibition observed in various cancer cell lines; ongoing studies required |
Case Study: Neuroprotective Effects
In a recent study, the effects of this compound were evaluated using an animal model of neurodegeneration. Results indicated significant improvement in cognitive function and reduced markers of inflammation when administered at specific dosages.
Case Study: Anticancer Activity
Another study focused on the compound's anticancer properties revealed that it inhibited the growth of human cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. The IC50 values demonstrated promising results, warranting further investigation into its mechanism of action.
Properties
Molecular Formula |
C5H11ClN2O |
---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
3-amino-3-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-5(6)2-3-7-4(5)8;/h2-3,6H2,1H3,(H,7,8);1H |
InChI Key |
AUVOATVTVGACQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.